4-BROMO-3-METHOXYPHENOL BENZYL ETHER chemical properties
4-BROMO-3-METHOXYPHENOL BENZYL ETHER chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-bromo-3-methoxyphenol benzyl ether. The information is curated for professionals in the fields of chemical research and drug development.
Chemical Identity and Properties
4-Bromo-3-methoxyphenol benzyl ether, with the CAS number 171768-67-5, is an aromatic ether.[1] Its structure incorporates a phenyl ring substituted with bromo, methoxy, and benzyloxy groups, making it a valuable intermediate in organic synthesis.[1]
Table 1: Chemical and Physical Properties of 4-Bromo-3-methoxyphenol Benzyl Ether
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃BrO₂ | [1] |
| Molecular Weight | 293.16 g/mol | [1] |
| CAS Number | 171768-67-5 | [1] |
| Appearance | Liquid | |
| Boiling Point | 377.8 °C at 760 mmHg | [1] |
| Density | 1.367 g/cm³ | [1] |
| Refractive Index | 1.584 | [1] |
| Flash Point | 166.1 °C | [1] |
| Vapor Pressure | 1.43E-05 mmHg at 25°C | [1] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions |
Synthesis
The synthesis of 4-bromo-3-methoxyphenol benzyl ether typically proceeds via a Williamson ether synthesis. This involves the reaction of the precursor, 4-bromo-3-methoxyphenol, with a benzyl halide (such as benzyl bromide or benzyl chloride) in the presence of a base.
Synthesis of the Precursor: 4-Bromo-3-methoxyphenol
A common method for the synthesis of 4-bromo-3-methoxyphenol involves the bromination of 3-methoxyphenol.
Experimental Protocol: Synthesis of 4-Bromo-3-methoxyphenol
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Materials: 3-methoxyphenol, N-bromosuccinimide (NBS), Tetrahydrofuran (THF), Sodium bicarbonate solution, Diethyl ether, Brine, Anhydrous sodium sulfate.
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Procedure:
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Dissolve 3-methoxyphenol (1.0 equivalent) in tetrahydrofuran (THF) at room temperature.
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Add N-bromosuccinimide (NBS) (1.0 equivalent) portion-wise to the solution.
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Stir the resulting yellow reaction mixture at room temperature for 12 hours.
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Quench the reaction by adding sodium bicarbonate solution.
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Extract the product with diethyl ether.
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Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure.
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Purify the crude residue using flash chromatography (e.g., eluting with 10-30% ethyl acetate in hexanes) to yield 4-bromo-3-methoxyphenol.[2]
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Synthesis of 4-Bromo-3-methoxyphenol Benzyl Ether
The following is a representative protocol for the benzylation of 4-bromo-3-methoxyphenol.
Experimental Protocol: Williamson Ether Synthesis
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Materials: 4-bromo-3-methoxyphenol, Benzyl bromide, Potassium carbonate, Acetone.
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Procedure:
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In a round-bottom flask, combine 4-bromo-3-methoxyphenol (1.0 equivalent) and potassium carbonate (2.0 equivalents) in acetone.
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Carefully add benzyl bromide (0.9-1.1 equivalents) to the reaction mixture.
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Attach a reflux condenser and heat the mixture to reflux (approximately 100 °C sand bath temperature).
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Maintain reflux for approximately two hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Filter the solid potassium salts and wash with acetone.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by a suitable method, such as column chromatography, to yield 4-bromo-3-methoxyphenol benzyl ether.
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Reactivity and Potential Applications
The chemical structure of 4-bromo-3-methoxyphenol benzyl ether offers several sites for further functionalization, making it a versatile building block in organic synthesis. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents. The aromatic rings can undergo electrophilic substitution reactions.
This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its utility lies in its ability to be incorporated into the synthesis of novel compounds with potential therapeutic or biological activities.[1] For instance, bromo- and methoxy-substituted aromatic compounds are common motifs in drug candidates.
Visualized Synthesis Workflow
The following diagram illustrates the two-step synthesis process from 3-methoxyphenol to 4-bromo-3-methoxyphenol benzyl ether.
Caption: Synthesis pathway of 4-bromo-3-methoxyphenol benzyl ether.
Spectroscopic Data
Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, and IR spectra for 4-bromo-3-methoxyphenol benzyl ether are not extensively available in the public domain through the conducted searches. Researchers are advised to perform their own spectral analysis for structural confirmation and purity assessment. For the precursor, 4-bromo-3-methoxyphenol, some spectroscopic information is available in the literature.[3]
Safety Information
Handling of 4-bromo-3-methoxyphenol benzyl ether should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[4] Avoid contact with skin and eyes and prevent the formation of aerosols.[4] Store the compound in a tightly closed container in a dry and cool place.[4] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
